4-(tert-butyl)-2,6-diiodoaniline

Catalog No.
S3319590
CAS No.
173282-39-8
M.F
C10H13I2N
M. Wt
401.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-butyl)-2,6-diiodoaniline

CAS Number

173282-39-8

Product Name

4-(tert-butyl)-2,6-diiodoaniline

IUPAC Name

4-tert-butyl-2,6-diiodoaniline

Molecular Formula

C10H13I2N

Molecular Weight

401.03 g/mol

InChI

InChI=1S/C10H13I2N/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,13H2,1-3H3

InChI Key

ANXNVVQKOWUUGW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)N)I

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)N)I

4-(tert-Butyl)-2,6-diiodoaniline is an organic compound characterized by the presence of a tert-butyl group and two iodine atoms attached to the aromatic ring of an aniline structure. Its chemical formula is C10H13I2N\text{C}_{10}\text{H}_{13}\text{I}_2\text{N} and it has a molecular weight of approximately 401.03 g/mol. This compound is notable for its unique structural features, which include the bulky tert-butyl group that influences its physical and chemical properties, as well as the iodine substituents that can enhance its reactivity in various

Due to its functional groups:

  • Substitution Reactions: The iodine atoms can undergo nucleophilic substitution reactions, making the compound useful in synthesizing other derivatives.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki coupling, where it reacts with aryl halides in the presence of palladium catalysts .
  • Formation of Schiff Bases: Reacting with aldehydes can lead to the formation of Schiff bases, which are important intermediates in organic synthesis .

While specific biological activity data for 4-(tert-butyl)-2,6-diiodoaniline is limited, compounds with similar structures often exhibit significant biological properties. For instance, iodine-containing anilines have been studied for their potential antimicrobial and anticancer activities. The presence of the tert-butyl group may also influence pharmacokinetic properties, such as solubility and membrane permeability, which are critical for biological activity .

The synthesis of 4-(tert-butyl)-2,6-diiodoaniline typically involves:

  • Iodination of Aniline Derivatives: Starting from 4-tert-butylaniline, iodine can be introduced at the 2 and 6 positions through electrophilic aromatic substitution.
  • Use of Iodinating Agents: Common iodinating agents include iodine monochloride or N-iodosuccinimide under controlled conditions to ensure selectivity for the desired positions on the aromatic ring .

The general reaction can be represented as follows:

C10H14N+I2C10H13I2N+HI\text{C}_{10}\text{H}_{14}\text{N}+\text{I}_2\rightarrow \text{C}_{10}\text{H}_{13}\text{I}_2\text{N}+\text{HI}

4-(tert-Butyl)-2,6-diiodoaniline finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its derivatives may be used in developing new materials with specific electronic or optical properties.
  • Pharmaceuticals: Potential use in drug development due to its unique structural features that may interact with biological targets .

Interaction studies involving 4-(tert-butyl)-2,6-diiodoaniline primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: The compound can react with nucleophiles due to the electrophilic nature of the iodine substituents.
  • Complex Formation: It may form complexes with metal ions, which can alter its properties and enhance its utility in catalysis or sensor applications .

Several compounds share structural similarities with 4-(tert-butyl)-2,6-diiodoaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-tert-ButylanilineC10H15NNo halogen substituents; simpler structure
2,6-DiiodoanilineC7H7I2NLacks tert-butyl group; different steric effects
4-(tert-Butyl)-2-iodoanilineC10H12INOnly one iodine; less reactive than diiodo variant
4-IodoanilineC7H8INLacks tert-butyl group; simpler reactivity profile

Uniqueness

The unique combination of a bulky tert-butyl group and two iodine atoms distinguishes 4-(tert-butyl)-2,6-diiodoaniline from its analogs. This structural configuration not only affects its reactivity but also influences its physical properties such as solubility and melting point.

XLogP3

4.2

Wikipedia

4-tert-Butyl-2,6-diiodoaniline

Dates

Last modified: 02-18-2024

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